2-Ethoxy-5-(1,3-thiazol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline typically involves the reaction of aniline derivatives with thiazole precursors. One common method is the three-component reaction of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: It is used in the development of materials such as dyes, pigments, and sensors.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(1,3-thiazol-2-yl)aniline involves its interaction with various molecular targets. Thiazole derivatives are known to bind to DNA and proteins, affecting their function. For example, some thiazole compounds inhibit enzymes like topoisomerase, leading to DNA damage and cell death . The specific pathways and targets depend on the exact structure and functional groups of the compound.
Comparison with Similar Compounds
2-Ethoxy-5-(1,3-thiazol-2-yl)aniline can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug. The uniqueness of this compound lies in its specific ethoxy and thiazolyl substitutions, which confer distinct chemical and biological properties.
Properties
CAS No. |
500730-98-3 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-ethoxy-5-(1,3-thiazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-2-14-10-4-3-8(7-9(10)12)11-13-5-6-15-11/h3-7H,2,12H2,1H3 |
InChI Key |
OLTQVZQIMAJSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.